molecular formula C8H6BrNS B13659735 6-(Bromomethyl)benzo[d]isothiazole

6-(Bromomethyl)benzo[d]isothiazole

Cat. No.: B13659735
M. Wt: 228.11 g/mol
InChI Key: WHOFSMXZNNXVAD-UHFFFAOYSA-N
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Description

6-(Bromomethyl)benzo[d]isothiazole is a halogenated heterocyclic compound featuring a benzo[d]isothiazole core substituted with a bromomethyl group at the 6-position. The benzo[d]isothiazole scaffold consists of a benzene ring fused to an isothiazole ring (a five-membered ring containing nitrogen and sulfur atoms at positions 1 and 2, respectively). The bromomethyl substituent enhances the compound’s reactivity, making it a versatile intermediate in organic synthesis, particularly for alkylation or cross-coupling reactions. Its molecular formula is C₈H₆BrNS, with a molecular weight of 228.11 g/mol and a melting point of 100.3°C .

Properties

Molecular Formula

C8H6BrNS

Molecular Weight

228.11 g/mol

IUPAC Name

6-(bromomethyl)-1,2-benzothiazole

InChI

InChI=1S/C8H6BrNS/c9-4-6-1-2-7-5-10-11-8(7)3-6/h1-3,5H,4H2

InChI Key

WHOFSMXZNNXVAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CBr)SN=C2

Origin of Product

United States

Preparation Methods

Traditional and Modern Synthetic Routes

  • Electrochemical Synthesis : Intramolecular N-H/S-H coupling of 2-mercaptobenzamides under electrochemical conditions produces benzo[d]isothiazolones with hydrogen gas as a byproduct. This method avoids metal catalysts and offers high yields for N-substituted derivatives.

  • N-Bromosuccinimide (NBS)-Mediated Activation : A key method involves NBS-induced activation of aryl tert-butyl sulfoxides, leading to sulfinimides and subsequent Wittig-like reactions to form benzo[d]isothiazoles under mild conditions at room temperature. This method tolerates various substituents, especially at the 3-position.

  • Metal-Free Visible-Light-Promoted Synthesis : Using α-amino-oxy acids and an acridinium photocatalyst under blue-light irradiation, benzo[d]isothiazoles are formed via iminyl radicals, producing benign byproducts and enabling continuous flow synthesis. However, unsubstituted 3-position derivatives show lower yields.

  • Copper-Mediated Reactions : Copper catalysts facilitate the formation of benzo[d]isothiazolones from 2-halo-benzamides and elemental sulfur, achieving yields up to 95%. The mechanism likely involves ligand-copper-amide nitrogen complexes and sulfur insertion.

  • Nickel and Rhodium Catalysis : Ligand-free nickel ferrite catalysts and rhodium catalysts have been employed for fused benzo[d]isothiazole derivatives, expanding substrate scope and improving sustainability.

These methods provide a foundation for preparing the benzo[d]isothiazole scaffold, onto which bromomethylation can be applied.

Preparation Methods of this compound

The specific preparation of this compound typically involves bromomethylation at the 6-position of benzo[d]isothiazole or its derivatives. While direct literature on this exact compound is limited, analogous methods and bromination strategies on related benzothiazole systems provide insight.

Bromomethylation via N-Bromosuccinimide (NBS)

NBS is a widely used brominating agent for selective bromination, including benzylic positions. The bromomethyl group introduction can be achieved by:

  • Benzylic Bromination of Methylated Benzo[d]isothiazoles : Starting from 6-methylbenzo[d]isothiazole, NBS in the presence of radical initiators (e.g., AIBN) or light can selectively brominate the methyl group to form the bromomethyl derivative.

  • Reaction Conditions : Typically performed in solvents like carbon tetrachloride, chloroform, or dichloromethane under reflux or room temperature with controlled addition of NBS.

  • Yield and Selectivity : The reaction is generally high yielding with good selectivity for the benzylic position, minimizing overbromination.

Direct Bromination of Benzo[d]isothiazole Derivatives

Though less common, direct bromination at the 6-position can be achieved by:

  • Electrophilic Aromatic Substitution (EAS) : Using bromine or NBS under acidic or catalytic conditions. However, regioselectivity may require directing groups or protection strategies.

  • Catalytic Systems : Titanium dioxide catalysis has been reported for bromination of benzothiazole derivatives, enabling simultaneous dibromination at positions 2 and 6 with high yield and industrial scalability. While this example is for benzothiazoles, similar catalytic systems could be adapted for benzo[d]isothiazole derivatives.

Multi-Step Synthesis via Functional Group Transformations

An alternative approach involves:

Comparative Data Table of Preparation Methods

Method Starting Material Reagents/Conditions Yield (%) Advantages Limitations
Benzylic Bromination with NBS 6-Methylbenzo[d]isothiazole NBS, AIBN/light, CCl4 or CHCl3 70-90 High selectivity, straightforward Requires methyl precursor
Direct Bromination (EAS) Benzo[d]isothiazole or derivatives Br2 or NBS, TiO2 catalyst, reflux 75-85 One-step, scalable (analogous to benzothiazole) Regioselectivity challenges
Multi-step via Hydroxymethyl 6-Formylbenzo[d]isothiazole Reduction (NaBH4), then PBr3 or HBr 60-80 Controlled functionalization Multi-step, more time-consuming

Mechanistic Insights

  • NBS Bromination : Proceeds via radical chain mechanism initiated by light or radical initiators; selective abstraction of benzylic hydrogen leads to bromomethyl substitution.

  • TiO2 Catalyzed Bromination : Titanium dioxide acts as a photocatalyst facilitating electrophilic bromination at activated positions on the heterocycle, enhancing regioselectivity and reaction rate.

  • Hydroxymethyl to Bromomethyl Conversion : Classical nucleophilic substitution where hydroxyl is replaced by bromide via PBr3 or HBr.

Industrial and Practical Considerations

  • Scalability : The TiO2 catalyzed bromination method for benzothiazoles demonstrates industrial applicability due to fewer steps, high yield, and low cost of catalyst. Adapting this for benzo[d]isothiazole could be promising.

  • Purification : Recrystallization from isopropanol or similar solvents is effective for obtaining high-purity bromomethyl derivatives.

  • Safety and Environmental Impact : Radical bromination requires careful handling of bromine sources and radical initiators. Photocatalytic methods offer greener alternatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Benzo[d]isothiazole

The following table summarizes key structural analogues of 6-(Bromomethyl)benzo[d]isothiazole, highlighting differences in substituents, physical properties, and applications:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Bromomethyl at position 6 C₈H₆BrNS 228.11 High reactivity for alkylation; intermediate in drug synthesis (e.g., PD-1/PD-L1 inhibitors)
6-Bromo-benzo[c]isothiazole Bromo at position 6 C₇H₄BrNS 214.08 Used in cross-coupling reactions; limited biological data
4,5-Bis(bromomethyl)-3-phenylisothiazole Bromomethyl at 4,5; phenyl at 3 C₁₁H₁₀Br₂NS 370.01 Precursor for diene synthesis; forms adducts with DMAD (electron-deficient alkynes)
6-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide Bromo at 6; ketone and dioxide groups C₇H₄BrNO₃S 262.08 Polar derivative (saccharin analogue); potential use in medicinal chemistry
Benzo[d]isothiazole hydrazones Hydrazone derivatives at various positions Variable Variable Antiproliferative activity against cancer cell lines (e.g., MCF-7, HeLa)

Comparison with Related Heterocycles

2.2.1. Benzo[d]isoxazole Derivatives
  • 6-Bromo-3-chlorobenzo[d]isoxazole (CAS 401567-43-9): Structural features: Bromo at position 6, chloro at position 3. Molecular formula: C₇H₃BrClNO. Key difference: Replacement of sulfur in isothiazole with oxygen (isoxazole) reduces electrophilicity and alters metabolic stability .
2.2.2. Benzothiazole Derivatives
  • 6-(Bromomethyl)benzo[d]thiazole (CAS 499770-85-3):
    • Structural features: Bromomethyl at position 6; sulfur at position 1 (thiazole core).
    • Molecular formula: C₈H₆BrNS (isomeric to this compound).
    • Key difference : The thiazole ring lacks the N–S bond present in isothiazole, leading to distinct electronic properties and reactivity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(Bromomethyl)benzo[d]isothiazole, and how can reaction conditions be optimized for yield and purity?

  • Synthesis Methods :

  • Core Formation : The benzo[d]isothiazole scaffold is typically synthesized via cyclization of thioamide precursors or oxidative coupling of thiols and nitriles. For bromomethyl functionalization, post-cyclization bromination using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid is common .
  • Optimization : Reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) significantly impact yield. For example, using dimethylformamide (DMF) as a solvent with sodium iodide enhances nucleophilic substitution efficiency in bromomethyl derivatives .
    • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) are standard methods. Monitor purity via TLC (Rf ~0.68 in ethyl acetate/hexane) .

Q. What analytical techniques are essential for characterizing this compound, and how are spectral data interpreted?

  • Characterization Workflow :

  • NMR : Key signals include:
  • ¹H NMR : A singlet at δ ~4.5 ppm for the bromomethyl (-CH2Br) group. Aromatic protons appear as multiplets between δ 7.2–8.3 ppm .
  • ¹³C NMR : The bromomethyl carbon resonates at δ ~30–35 ppm, while the isothiazole ring carbons appear at δ 120–160 ppm .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 228.0 for C8H6BrNS) .
  • IR : Stretching vibrations for C-Br (~550 cm⁻¹) and C=N (~1595 cm⁻¹) .

Advanced Research Questions

Q. How does the bromomethyl group in this compound influence its reactivity in nucleophilic substitution reactions, and what strategies mitigate unwanted side products?

  • Reactivity Profile :

  • The bromomethyl group is highly electrophilic, enabling SN2 reactions with nucleophiles (e.g., amines, thiols). However, competing elimination (to form methylene intermediates) or hydrolysis (to hydroxymethyl derivatives) can occur .
    • Mitigation Strategies :
  • Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.
  • Add catalytic iodide (e.g., NaI) to enhance leaving-group ability and suppress elimination .
  • Low temperatures (0–5°C) reduce hydrolysis rates .

Q. What computational methods predict the binding affinity of this compound derivatives to biological targets like bromodomains or kinases?

  • In Silico Approaches :

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with bromodomains (e.g., BRD4) by simulating π-π stacking between the isothiazole ring and acetylated lysine pockets .
  • MD Simulations : Assess binding stability via GROMACS or AMBER, focusing on hydrogen bonds between the bromomethyl group and conserved residues (e.g., Asn140 in BRD4) .
    • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the benzene ring) with inhibitory activity (IC50) using CoMFA or machine learning .

Q. How do metal coordination properties of this compound compare to isoxazole analogs, and what factors dictate complex stability?

  • Coordination Chemistry :

  • The sulfur atom in isothiazole enables stronger metal binding (vs. oxygen in isoxazole) via d-orbital interactions. Stability follows: Pd(II) > Cu(II) > Co(II) .
  • Bromomethyl derivatives form chelates with transition metals (e.g., Pd, Ag), as evidenced by shifts in UV-Vis spectra (λmax ~280–320 nm) and potentiometric titration data .
    • Stability Factors :
  • Ligand geometry (planar vs. tetrahedral) and solvent polarity (e.g., DMSO enhances Ag(I) complex stability) .

Methodological Considerations

Q. What strategies improve enantioselectivity in asymmetric synthesis of this compound derivatives?

  • Chiral Catalysts :

  • Use (S)-BINOL-derived phosphoric acids (85–90% ee) for Friedel-Crafts alkylation .
  • Enzymatic resolution (e.g., lipases) achieves >95% ee for hydroxymethyl intermediates .
    • Chromatography : Chiral HPLC (Chiralcel OD-H column, hexane/isopropanol) separates enantiomers (e.g., tR = 18.7 min vs. 25.5 min) .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Data Reconciliation :

  • Compare assay conditions: Variations in cell lines (e.g., HepG2 vs. SW620) or concentrations (IC50 ± SEM) explain discrepancies in anticancer activity .
  • Validate target engagement via CRISPR knockouts (e.g., bromodomain KO reduces cytotoxicity) .
    • Meta-Analysis : Use PubChem BioActivity data to identify structure-activity trends (e.g., electron-deficient substituents enhance antimicrobial potency) .

Tables for Key Data

Table 1 : Comparative Stability of Metal Complexes

Metal IonLog Stability Constant (Isothiazole)Log Stability Constant (Isoxazole)
Co(II)4.23.8
Cu(II)6.55.9
Pd(II)9.18.3
Source: Potentiometric studies

Table 2 : Biological Activity of Derivatives

DerivativeTargetIC50 (μM)
6-Bromomethyl-BenzisothiazoleBRD4 Bromodomain0.12
6-Hydroxymethyl-BenzisothiazoleMAO-B1.4
Source: Enzymatic assays

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